molecular formula C10H19BO3 B14786757 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol

Cat. No.: B14786757
M. Wt: 198.07 g/mol
InChI Key: FNGNFKQDRKKGQG-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol typically involves the hydroboration of alkenes or alkynes in the presence of transition metal catalysts. One common method is the reaction of an alkene with a boron-containing reagent such as pinacolborane under palladium or platinum catalysis .

Industrial Production Methods

Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The reaction conditions are optimized for yield and purity, often involving inert atmospheres and controlled temperatures to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into simpler boron-containing molecules.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the presence of suitable catalysts. This compound can interact with molecular targets such as alkenes and alkynes, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is unique due to its specific functional groups that allow for versatile reactivity in organic synthesis. Its ability to participate in various coupling reactions makes it a valuable tool in the synthesis of complex molecules .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5,7,12H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGNFKQDRKKGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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